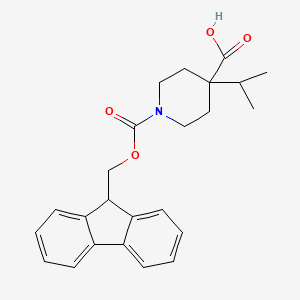
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propan-2-ylpiperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with the fluorenylmethoxycarbonyl (Fmoc) group, such as 1-[(9H-Fluoren-9-ylmethoxycarbonyl)-4-piperidinecarboxylic acid , are typically used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis .
Molecular Structure Analysis
The molecular structure of Fmoc-based compounds typically includes a fluorenyl group attached to a carbonyl group, which is then attached to an oxygen atom. This oxygen atom is typically part of a methoxy group .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed through a process called deprotection, which typically involves the use of a base .Physical And Chemical Properties Analysis
Fmoc-based compounds are typically solid at room temperature . They are also typically stable under normal temperatures and pressures .作用機序
Fmoc-PRO-OBn does not have a specific mechanism of action as it is a chemical compound used in peptide synthesis. However, it acts as a protecting group for the amine group of piperidine and the carboxylic acid group of piperidine, which allows for the synthesis of long peptides.
Biochemical and physiological effects:
Fmoc-PRO-OBn does not have any biochemical or physiological effects as it is a chemical compound used in peptide synthesis.
実験室実験の利点と制限
The advantages of using Fmoc-PRO-OBn in lab experiments include its high solubility in organic solvents, its ease of removal using a mild base, and its ability to protect both the amine group and carboxylic acid group of piperidine. The limitations of using Fmoc-PRO-OBn in lab experiments include its high cost and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for the use of Fmoc-PRO-OBn in peptide synthesis. One future direction is the development of new protecting groups that are more efficient and cost-effective than Fmoc-PRO-OBn. Another future direction is the development of new methods for the synthesis of long peptides using Fmoc-PRO-OBn. Additionally, Fmoc-PRO-OBn can be used in the synthesis of peptide-based materials for various applications such as drug delivery, tissue engineering, and biosensors.
合成法
The synthesis of Fmoc-PRO-OBn involves several steps. The first step involves the protection of the amine group of piperidine using Boc (tert-butyloxycarbonyl) protection. The second step involves the introduction of Fmoc protection to the amine group of piperidine. The third step involves the introduction of benzyl protection to the carboxylic acid group of piperidine. The final step involves the removal of Boc protection using trifluoroacetic acid (TFA) and the removal of benzyl protection using hydrogenation.
科学的研究の応用
Fmoc-PRO-OBn is widely used in peptide synthesis. Peptides are important biomolecules that play a crucial role in various biological processes. Peptides are used in drug discovery, diagnostics, and therapeutics. Fmoc-PRO-OBn is used as a protecting group in the synthesis of peptides. The Fmoc group can be easily removed using a mild base such as piperidine, which allows for the synthesis of long peptides.
Safety and Hazards
特性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-propan-2-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-16(2)24(22(26)27)11-13-25(14-12-24)23(28)29-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKAOHITMUCXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

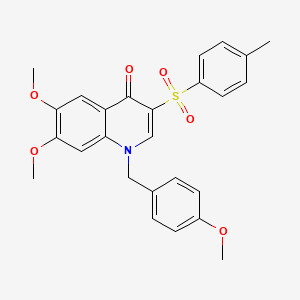
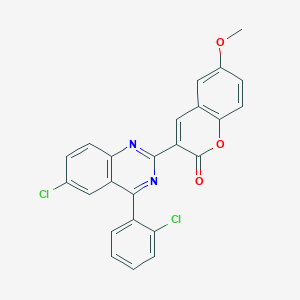
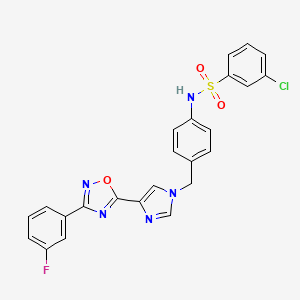
![1-(2,6-Dimethylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B2782346.png)

![Ethyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2782349.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-phenylbenzamide](/img/structure/B2782350.png)
![3-(4-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2782352.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2782353.png)
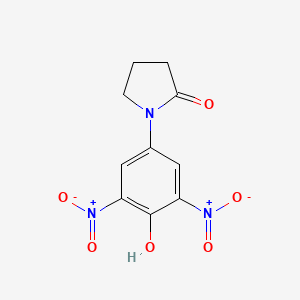
![1-(benzo[d]isoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B2782355.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(cyclohexylmethyl)(methyl)amino]acetamide](/img/structure/B2782357.png)
![(2Z)-2-[(2-Methoxyphenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol](/img/structure/B2782359.png)
